molecular formula C5H6N2O2S B8804455 Methyl 1,3-thiazol-2-ylcarbamate

Methyl 1,3-thiazol-2-ylcarbamate

Cat. No.: B8804455
M. Wt: 158.18 g/mol
InChI Key: NAFBIYLNNXZOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,3-thiazol-2-ylcarbamate is a heterocyclic compound featuring a thiazole ring substituted with a carbamate group at the 2-position. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its electronic and steric properties, which enhance binding to biological targets . Carbamate groups are widely utilized in pharmaceuticals and agrochemicals for their stability and ability to act as prodrugs or enzyme inhibitors. Synthesis routes for similar compounds often involve coupling thiazole derivatives with carbamate precursors under basic conditions, as seen in thiosemicarbazide-based reactions .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

methyl N-(1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)7-4-6-2-3-10-4/h2-3H,1H3,(H,6,7,8)

InChI Key

NAFBIYLNNXZOFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Thiazolylmethyl Carbamates

The Pharmacopeial Forum (2017) documents several thiazolylmethyl carbamate analogs, differing in substitution patterns and biological activity (Table 1). Methyl 1,3-thiazol-2-ylcarbamate distinguishes itself via the 2-position carbamate attachment, whereas analogs like l and m feature carbamates at the thiazole-5-position.

Table 1: Structural Comparison of Thiazolylmethyl Carbamate Analogs

Compound ID Thiazole Position Carbamate Substituents Notable Features
This compound 2-yl Methyl Compact structure; potential for CNS penetration
l 5-yl Ethoxycarbonylamino Enhanced solubility due to polar substituents
m 5-yl Hydroperoxypropan-2-yl Oxidative stability challenges
w 5-yl Bis-carbamate Dimeric structure; higher molecular weight
Thiadiazole and Thiazole Derivatives

1,3,4-Thiadiazole derivatives, such as 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine, exhibit broad-spectrum biological activities, including fungicidal and antitumor effects . Unlike this compound, these compounds lack carbamate groups but share sulfur-containing heterocycles. For example, the thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) from Molecules (2015) demonstrate potent antitumor activity, suggesting that carbamate substitution in this compound could modulate similar pathways .

Table 2: Antitumor Activity of Heterocyclic Analogs

Compound Class Example Compound IC₅₀ (HepG2) Key Structural Features
Thiadiazole 9b 2.94 µM 1,3,4-Thiadiazole core; aryl substituents
Thiazole 12a 1.19 µM Hydrazinyl-thiazole; diazenyl groups
Thiazolylmethyl Carbamate This compound N/A* Carbamate at thiazole-2-position
Physicochemical and Pharmacokinetic Properties

Thiazolylmethyl carbamates generally exhibit moderate lipophilicity, facilitating membrane permeability. For instance, compound l (thiazol-5-ylmethyl carbamate) has improved aqueous solubility due to its ethoxycarbonylamino group, whereas this compound’s smaller substituent may favor blood-brain barrier penetration . In contrast, 1,3,4-thiadiazoles like those in Structure Reports (2009) show higher crystallinity and thermal stability, attributed to planar ring systems and hydrogen-bonding networks .

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